Multistep Synthesis from Pyridin-4-ol: One method involves a five-step synthesis starting from pyridin-4-ol, progressing through nitration, chlorination, N-alkylation, reduction, and finally, condensation to obtain the target compound [].
Microwave-Assisted Synthesis: An efficient microwave-assisted synthesis method has been developed, involving protection and deprotection of the N-Boc group using silica under microwave irradiation. This approach offers advantages such as short reaction times, easy workup, silica reusability, and excellent yields with high purity [].
Deoxygenation of Nitrophenyl Derivatives: Another method involves the triethyl phosphite deoxygenation of 2-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine, leading to C-insertion and formation of the desired compound [].
Chemical Reactions Analysis
Formation of Imidazo[1,2-a]pyridin-2(3H)-ones: It can react with 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones under microwave irradiation in ethylene glycol, yielding 3-(arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-ones [].
Functionalization at the Amine Group: The primary amine functionality can undergo further reactions, such as condensation with aldehydes to form Schiff bases, which can be further reduced to aryl amines [].
Incorporation into Larger Heterocyclic Systems: It serves as a precursor for synthesizing more complex heterocycles, as demonstrated by its use in creating potent inhibitors of cyclin-dependent kinases 7 and 9 [].
Mechanism of Action
Inhibition of FLT3-ITD and BCR-ABL pathways: N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, a derivative of the compound, demonstrated inhibitory activity against FLT3-ITD and BCR-ABL pathways, indicating potential as an anti-cancer agent [].
Inhibition of Enterovirus Replication: Another derivative, 2-fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol, exhibited broad-spectrum antiviral activity against enteroviruses and rhinoviruses by targeting host cell factor phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) [].
Applications
Drug Discovery: The core structure serves as a versatile scaffold for developing novel therapeutic agents. Its derivatives have shown promise as potential:
Anticancer Agents: targeting specific kinases involved in cancer cell proliferation [, , ].
Anti-inflammatory Agents: showing potential for treating rheumatoid arthritis [].
Molecular Probes: Derivatives with high affinity and selectivity for specific targets, like the tau protein aggregates in Alzheimer's disease, are being explored as potential imaging agents for PET scans [].
Materials Science: Some derivatives exhibit luminescence properties, suggesting potential applications in materials science and optoelectronics [].
Related Compounds
Compound Description: This compound is an imidazo[1,2-a]pyridine derivative. Its crystal structure analysis reveals that the 4-methoxyphenyl ring is inclined to the mean plane of the imidazole ring by 26.69 (9)°. []
Compound Description: This compound, another imidazo[1,2-a]pyridine derivative, has its crystal structure determined. The study highlights a 31.35 (10)° inclination of the 4-(dimethylamino)phenyl ring to the mean plane of the imidazole ring. []
Compound Description: This compound is part of the imidazo[1,2-a]pyridinyl-chalcone series. The study investigates dimerization sites in this series using DFT calculations. []
Compound Description: This molecule, another member of the imidazo[1,2-a]pyridinyl-chalcone series, was studied alongside related compounds for its potential dimerization sites using DFT methods. []
Compound Description: This compound, part of the imidazo[1,2-a]pyridinyl-chalcone series, was analyzed for its potential dimerization sites using DFT methods. []
Compound Description: This compound, 10a in the paper, is a potent and orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The research highlights its low potential for hERG inhibition and phospholipidosis induction. []
Compound Description: This refers to a series of imidazo[1,2-a]pyridin-2-one derivatives synthesized by reacting 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine. [, ]
Compound Description: This compound is the base structure for a series of substituted acrylamides studied for their viscosity in different solvents. []
Compound Description: This compound is part of the series of substituted E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamides investigated for their viscosity properties. []
Compound Description: This compound belongs to the series of substituted E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamides, studied for their viscosity characteristics. []
Compound Description: This compound is part of the substituted E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide series studied for its impact on viscosity. []
Compound Description: This compound is a member of the substituted E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide series investigated for their viscosity in different solutions. []
Compound Description: This compound, SCH28080, serves as a prototype potassium-competitive acid blocker (P-CAB). The research compares its inhibitory effect on gastric acid secretion to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine and lansoprazole. [, ]
3-Alkoxy-6-(o-alkoxy, o-methylthio- or o-fluoro-phenoxy)-2-arylimidazo[1,2-b]pyridazines
Compound Description: This refers to a series of compounds synthesized and evaluated for their central nervous system (CNS) activities, specifically their ability to displace 3H-diazepam from rat brain membranes. []
Compound Description: This group represents a series of imidazo[1,2-b]pyridazines synthesized and tested for their binding affinity to rat brain benzodiazepine receptors. []
Compound Description: This refers to a series of compounds designed and synthesized to investigate their ability to inhibit GABA-stimulated 3H-diazepam binding to rat brain plasma membranes. []
2-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine
Compound Description: This compound serves as a precursor in a study exploring carbon-nitrogen bond formation via deoxygenation reactions. Triethyl phosphite deoxygenation of this compound results in C-insertion, leading to the formation of an indoloimidazonaphthyridine derivative. []
Compound Description: This compound is used as a starting material in the exploration of C-N bond formation through deoxygenation. Triethyl phosphite deoxygenation of this compound yields the corresponding amine derivative. []
Compound Description: This compound serves as a precursor in a study exploring carbon-nitrogen bond formation under thermal and photolytic conditions. []
Compound Description: This compound (Compound 1 in the study) is a significant intermediate in synthesizing various biologically active molecules. Its synthesis involves a multistep process starting from pyridin-4-ol. []
Compound Description: Identified through in silico studies and molecular docking simulations, this compound (L5 in the research) shows potential as a potent threonine tyrosine kinase (TTK) inhibitor. []
Compound Description: This compound (L2 in the study) is identified as a potential threonine tyrosine kinase (TTK) inhibitor based on in silico studies, including molecular docking simulations. []
Compound Description: Based on in silico analyses, including molecular docking simulations, this compound is predicted to be a potent inhibitor of threonine tyrosine kinase (TTK). []
Compound Description: This compound serves as a precursor for developing potential amyloid imaging agents. Its synthesis, radioiodination, and biological distribution are studied. []
Compound Description: IMPY is a single-photon emission computed tomography (SPECT) imaging agent investigated for its potential to image beta-amyloid plaques in Alzheimer's disease. []
Compound Description: This compound displays potent inhibition against Cyclin-dependent kinases (CDKs) 7 and 9 and exhibits anti-proliferative activity against various human cancer cell lines. []
Compound Description: This compound, [11C]RO6924963, is a novel PET tracer identified in a study focusing on imaging aggregated tau in Alzheimer's disease. It exhibits high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. []
Compound Description: This compound ([11C]RO6931643) is another novel PET tracer discovered in the search for effective agents to image aggregated tau in Alzheimer's disease. It demonstrates a high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. []
Compound Description: This compound ([18F]RO6958948) is a novel PET tracer identified during a study aiming to develop agents for imaging aggregated tau in Alzheimer's disease. It displays a high affinity for tau neurofibrillary tangles and shows excellent selectivity against Aβ plaques. []
Compound Description: This compound (compound 13 in the research) is a potent, selective, and brain-penetrant Anaplastic Lymphoma Kinase (ALK) inhibitor. It significantly reduced phosphorylated-ALK levels in specific brain regions in mice. []
Compound Description: This compound served as a starting point for developing potent and brain-penetrant ALK inhibitors. Researchers used a cocrystal structure of this compound bound to ALK to guide their optimization efforts. []
Compound Description: SRI-29574 is a potent dopamine transporter (DAT) ligand. It partially inhibits dopamine uptake without affecting DAT binding or d-amphetamine-induced [3H]MPP+ release. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mycophenolic acid ethyl ester is a member of 2-benzofurans. Ethyl Mycophenolate is a natural product found in Penicillium brevicompactum with data available.